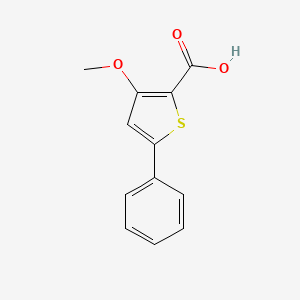

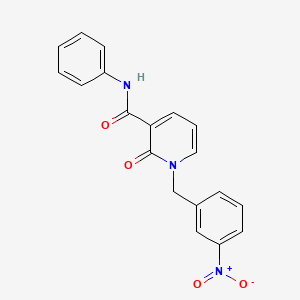

![molecular formula C9H10N2S B2510905 (R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine CAS No. 2055849-03-9](/img/structure/B2510905.png)

(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is a chemical compound with a complex heterocyclic structure. It belongs to the class of benzo[d]thiazol-5-yl compounds. These molecules have garnered interest due to their potential therapeutic applications, particularly as O-GlcNAcase inhibitors for treating Alzheimer’s disease .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

(R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine and its derivatives have been extensively researched for their potential in synthesizing novel compounds with significant antimicrobial activities. A series of novel derivatives were synthesized and evaluated against a variety of clinical isolates of Gram-positive and Gram-negative bacteria, demonstrating antibacterial activity comparable to standard antibiotics such as Streptomycin and Benzyl penicillin. These studies underscore the compound's potential in contributing to the development of new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Structural Characterization and Biological Activity

Further investigations into the structural characterization of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine derivatives have led to insights into their biological activity. Novel ferrocenyl-containing thiazole imine derivatives have shown some degree of plant growth regulatory and antifungal activities, highlighting the compound's versatility and potential in agricultural applications as well as antimicrobial treatments (Haibo Yu et al., 2007).

Antifungal and Antibacterial Properties

Specific derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine have been synthesized and found to exhibit notable antifungal and antibacterial activities. These activities were comparable or slightly better than those of well-established medicinal standards, such as chloramphenicol, cefoperazone, and amphotericin B, against a variety of bacterial and fungal strains. This evidence supports the potential use of these compounds in the development of new, effective antimicrobial drugs (Vladimír Pejchal et al., 2015).

QSAR Assay of Derivatives with Antihistamine Activity

A study on the quantitative structure-activity relationships (QSAR) between H1-histaminergic activity and chromatographic data of derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine highlighted their potential interaction with histamine receptors. This research could pave the way for the development of new antihistamines based on these derivatives, underscoring their pharmacological importance (E. Brzezińska & Grażyna Kośka, 2003).

Novel Applications in Material Science

Beyond pharmacological applications, derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine have found applications in material science. For example, their incorporation into novel V-shaped molecules demonstrated significant potential in the development of security inks, showcasing their versatility beyond biomedical applications (Xiao-lin Lu et al., 2016).

Eigenschaften

IUPAC Name |

(1R)-1-(1,3-benzothiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEMTXBRVDLKKG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)SC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)

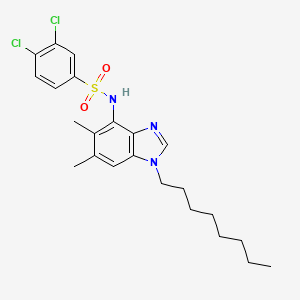

![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)

![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)

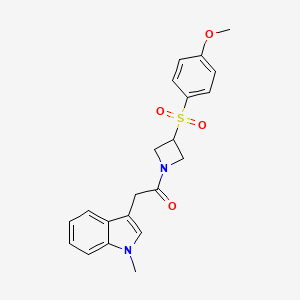

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

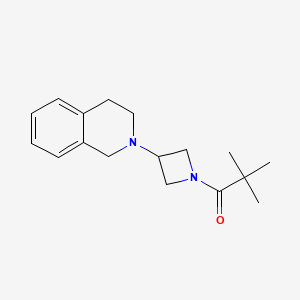

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)